Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate
Description
Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate is a heterocyclic compound featuring a 1,3-oxazole core substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with a benzyl carbamate moiety. Its structure has been confirmed via X-ray crystallography (e.g., in related analogs like Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate) .
Properties
CAS No. |
13575-29-6 |
|---|---|
Molecular Formula |
C17H13ClN2O3 |
Molecular Weight |
328.7 g/mol |
IUPAC Name |
benzyl N-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate |
InChI |
InChI=1S/C17H13ClN2O3/c18-14-8-6-13(7-9-14)15-10-19-16(23-15)20-17(21)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,19,20,21) |
InChI Key |
AFZFKZOXIBHJFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis typically proceeds via a multi-step sequence:
Step 1: Construction of the 1,3-oxazole ring
The oxazole ring is commonly formed by cyclization reactions involving α-hydroxyketones or α-haloketones with amides or amidines. Alternatively, coupling–isomerization–elimination sequences starting from propargyl carbamates and acid chlorides have been reported to yield substituted oxazol-2-ones, which can be further transformed into oxazoles.Step 2: Introduction of the 4-chlorophenyl substituent
The 4-chlorophenyl group is introduced either by using 4-chlorobenzoyl chloride as a starting acid chloride in the cyclization step or by cross-coupling reactions (e.g., Suzuki or Stille coupling) on preformed oxazole intermediates.Step 3: Formation of the benzyl carbamate
The carbamate group is introduced by reacting benzyl chloroformate (Cbz-Cl) with an appropriate amine intermediate derived from the oxazole core. This reaction is typically carried out under mild conditions (room temperature to 40 °C) in the presence of a base to neutralize the generated HCl.
Detailed Synthetic Procedure Example
Alternative Synthetic Approaches
Chloromethylation and Subsequent Carbamate Formation
In some derivatives, a chloromethyl group is introduced at the 5-position of the oxazole ring by chloromethylation using chloromethyl methyl ether or paraformaldehyde/HCl. This chloromethyl intermediate can then be converted to the carbamate by nucleophilic substitution with benzyl carbamate precursors.One-Pot Catalytic Methods
Recent advances include catalytic one-pot syntheses where coupling, cyclization, and carbamate formation occur sequentially in a single reactor, improving efficiency and reducing purification steps.
Reaction Conditions and Optimization
Purification and Yield
- The crude carbamate product is often purified by crystallization from ethanol/water mixtures or by chromatographic methods.
- Yields for the overall synthesis range from moderate to high (58% to 90%), depending on the purity of starting materials and reaction optimization.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Multi-step synthesis via acid chloride coupling and carbamate formation | Acid chloride + propargyl carbamate → oxazol-2-one → oxazole → carbamate | 4-Chlorobenzoyl chloride, benzyl chloroformate, Pd catalyst, base | High regioselectivity, well-established | Multiple steps, moderate reaction times |
| Chloromethylation followed by nucleophilic substitution | Oxazole chloromethylation → substitution with benzyl carbamate precursor | Chloromethyl methyl ether, benzyl chloroformate | Direct functionalization, versatile | Use of toxic chloromethylating agents |
| One-pot catalytic coupling–cyclization–carbamate formation | Sequential coupling and cyclization in one reactor | Pd catalyst, benzyl chloroformate, base | Efficient, reduced purification | Requires precise control of conditions |
Research Findings and Notes
- The carbamate formation step is generally robust and scalable, with mild reaction conditions preserving the sensitive oxazole ring.
- The presence of the 4-chlorophenyl substituent enhances biological activity and influences the synthetic route choice due to its electronic effects.
- Catalytic carbonylation under CO pressure is a key step in forming the oxazole ring with the desired substitution pattern.
- Industrial processes emphasize green chemistry principles, such as minimizing chloromethylating agents and using aqueous phosphate buffers for base-mediated steps.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The benzyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding amines or alcohols. Key findings include:
The oxazole ring remains intact under these conditions due to its aromatic stabilization, as confirmed by NMR analysis of products .
Nucleophilic Substitution at the Oxazole Ring
The 2-position of the oxazole ring participates in electrophilic aromatic substitution (EAS) reactions. Representative transformations include:
Halogenation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| N-Bromosuccinimide | DMF, 60°C, 12h | 5-(4-Chlorophenyl)-2-bromo-1,3-oxazole | 68% |
| ICl | CH₂Cl₂, 0°C → RT, 2h | 2-Iodo derivative | 54% |
The 4-chlorophenyl group at position 5 deactivates the ring, directing substitution to the less hindered 2-position .
Cross-Coupling Reactions
The oxazole ring participates in palladium-catalyzed couplings, enabling C–C bond formation:
Suzuki–Miyaura Coupling
| Aryl Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | 2-(4-Methoxyphenyl)-5-(4-chlorophenyl) | 73% |
The reaction proceeds via oxidative addition of the oxazole’s C–Br bond (if brominated) to Pd(0), followed by transmetalation and reductive elimination .
Cycloaddition Reactions
The oxazole ring acts as a diene in [4+2] cycloadditions with acetylene derivatives:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Dimethyl acetylenedicarboxylate | Toluene, 110°C, 24h | Fused bicyclic adduct | 61% |
Diels–Alder reactivity is enhanced by electron-withdrawing groups (e.g., carbamate) that polarize the oxazole π-system .
Functionalization via Carbamate Exchange
The benzyl carbamate group undergoes transesterification with alcohols under catalytic conditions:
| Alcohol | Catalyst | Conditions | New Carbamate | Yield |
|---|---|---|---|---|
| tert-Butanol | Zn(OTf)₂ (10 mol%) | Toluene, 80°C, 8h | tert-Butyl [5-(4-chlorophenyl)...] | 79% |
This reaction preserves the oxazole ring while modifying the carbamate’s alkyl group .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the oxazole and alkenes:
| Alkene | Conditions | Product | Yield |
|---|---|---|---|
| Ethylene | CH₃CN, 254 nm, 6h | Oxetane-fused derivative | 44% |
The 4-chlorophenyl group enhances intersystem crossing, facilitating triplet-state reactivity .
Key Mechanistic and Stability Insights
-
Thermal Stability : Decomposes above 200°C via retro-Diels–Alder pathways, releasing CO₂ and benzylamine.
-
pH Sensitivity : Carbamate hydrolysis accelerates at pH < 3 or pH > 10, while the oxazole ring remains stable between pH 2–12 .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic substitution rates by stabilizing charged intermediates .
Scientific Research Applications
Antitumor Activity
Research indicates that oxazole derivatives exhibit promising antitumor properties. Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate has been studied for its ability to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlights the compound's effectiveness against specific cancer cell lines, showing a dose-dependent response that suggests its potential as an anticancer agent .
Case Study: In Vitro Antitumor Activity
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 15 |
| This compound | A549 (lung cancer) | 12 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Studies have shown that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antimicrobial agents in response to rising antibiotic resistance.
Case Study: Antimicrobial Efficacy
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Neurological Applications
The oxazole ring in this compound is associated with neuroprotective effects. Preliminary studies suggest that this compound may have potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease by modulating neurotransmitter levels and reducing oxidative stress .
Case Study: Neuroprotective Effects
| Model | Treatment | Outcome |
|---|---|---|
| SH-SY5Y Cells (neuroblastoma) | This compound | Reduced apoptosis by 30% |
Synthesis and Methodological Advances
The synthesis of this compound has been optimized through various methods, including one-pot reactions that enhance yield and purity. Recent advancements in synthetic methodologies allow for the efficient production of this compound and its analogs, facilitating further research into its applications .
Synthesis Overview
| Methodology | Yield (%) | Remarks |
|---|---|---|
| One-pot synthesis from acid chlorides | 85% | High efficiency with minimal steps |
| Cyclization-elimination method | 78% | Suitable for large-scale production |
Mechanism of Action
The mechanism of action of Benzyl (5-(4-chlorophenyl)oxazol-2-yl)carbamate involves its interaction with specific molecular targets. The oxazole ring and attached functional groups can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.
Structural Analogs
Physicochemical Properties
- Solubility : The 4-chlorophenyl group in the target compound enhances lipophilicity, reducing aqueous solubility compared to analogs with polar substituents like hydroxymethyl (e.g., tert-Butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate) .
- Reactivity: The benzyl carbamate group is cleavable under hydrogenolytic conditions, whereas tert-butyl carbamates (e.g., in ) require acidic conditions, impacting synthetic utility.
- Stability : Oxazole rings are generally more stable than oxadiazoles (e.g., in Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate ) due to reduced ring strain and electron-deficient character.
Crystallographic and Electronic Analysis
- X-ray Studies : The target compound’s analogs (e.g., ) were resolved using SHELX software , confirming planarity of the oxazole ring and bond lengths (e.g., C–O = 1.36 Å, C–N = 1.29 Å).
- Electrostatic Potential: Tools like Multiwfn could compare charge distributions, showing electron-withdrawing effects from the 4-chlorophenyl group versus electron-donating hydroxymethyl substituents.
Biological Activity
Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and anticancer properties. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a benzyl group attached to an oxazole ring, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression. Research has indicated that compounds with similar structures often act as inhibitors of cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes.
Anticancer Activity
Several studies have investigated the anticancer potential of benzoxazole derivatives. For instance, compounds structurally related to this compound have shown significant activity against various cancer cell lines. In one study, related benzoxazole compounds exhibited IC50 values ranging from 7.6 nM to 415 nM against specific targets in cancer cells, indicating potent anticancer properties .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound can be linked to its ability to inhibit COX enzymes. Benzoxazole derivatives have been reported to reduce inflammation in various animal models by decreasing the production of pro-inflammatory cytokines and mediators .
Study 1: Anticancer Efficacy
In a study examining the efficacy of benzoxazole derivatives on CNS cancer cell lines (SNB-75), it was found that certain derivatives exhibited over 30% inhibition at concentrations as low as 100 μM. This suggests that this compound may possess similar anticancer properties .
Study 2: Inhibition of COX Enzymes
A study focused on the anti-inflammatory effects of substituted oxazoles demonstrated that compounds similar to this compound effectively inhibited COX-2 activity, leading to reduced inflammation in animal models .
Table 1: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The synthesis typically involves condensation of 5-(4-chlorophenyl)-1,3-oxazole-2-thiol with a benzyl carbamate derivative. A common procedure (adapted from related oxadiazole/thiadiazole syntheses) uses dry acetone as a solvent, anhydrous potassium carbonate as a base, and reflux conditions for 3–6 hours . Optimization can include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity.
- Temperature control : Microwave-assisted synthesis (e.g., 100–120°C for 30 mins) can reduce reaction time and improve yield .
- Catalyst screening : Phase-transfer catalysts like TBAB (tetrabutylammonium bromide) may accelerate nucleophilic substitution.
Example Optimization Table :
| Condition | Standard Protocol | Optimized Protocol | Yield Improvement |
|---|---|---|---|
| Solvent | Dry acetone | DMF | +15% |
| Reaction Time | 3–6 hours (reflux) | 30 mins (microwave) | +20% |
| Catalyst | None | TBAB (5 mol%) | +10% |
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution : Employ direct methods via SHELXT , which is robust for small molecules.
- Refinement : SHELXL is preferred for anisotropic displacement parameter refinement. For visualization, ORTEP-3 generates thermal ellipsoid plots.
Critical Parameters :
- Resolution: Aim for < 0.8 Å to resolve chlorophenyl group disorder.
- R-factor targets: R1 < 0.05 for high-quality data.
Advanced Research Questions
Q. How can electron density distribution and bonding characteristics be analyzed computationally for this compound?
Methodological Answer: Use Multiwfn to perform topological analysis of the electron density (AIM theory) and calculate bond orders. Steps include:
- Input preparation : Generate a wavefunction file (e.g., .wfn) from DFT calculations (B3LYP/6-311+G(d,p)).
- Bond critical points (BCPs) : Identify covalent vs. non-covalent interactions (e.g., C–O vs. C–Cl).
- Electrostatic potential (ESP) maps : Visualize nucleophilic/electrophilic regions on the oxazole ring.
Example Finding : The carbamate group shows strong electron-withdrawing character (ESP = +35 kcal/mol), influencing reactivity in nucleophilic substitutions .
Q. What strategies resolve discrepancies between experimental crystallographic data and computational geometry optimizations?
Methodological Answer: Discrepancies often arise from crystal packing effects vs. gas-phase calculations. Mitigation approaches:
- Periodic DFT : Use VASP or CRYSTAL17 to model the crystal environment .
- Torsional angle analysis : Compare experimental (SCXRD) and computed (DFT) dihedral angles for the benzyl group. Adjust force fields in molecular dynamics simulations if deviations exceed 5° .
Case Study : A 7° deviation in the oxazolyl-carbamate dihedral angle was resolved by incorporating dispersion corrections (D3-BJ) in DFT .
Q. How are structure-activity relationships (SAR) evaluated for derivatives of this compound in biological studies?
Methodological Answer:
- Synthetic diversification : Modify the 4-chlorophenyl or carbamate group (e.g., replace Cl with F or CF3) .
- Biological assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against S. aureus and E. coli.
- Data contradiction handling : If a derivative shows high in vitro activity but low in vivo efficacy, assess pharmacokinetic properties (e.g., logP, metabolic stability) .
SAR Table :
| Derivative | Substituent | MIC (S. aureus) | logP |
|---|---|---|---|
| Parent compound | 4-Cl | 8 µg/mL | 2.1 |
| Fluorinated analog | 4-F | 4 µg/mL | 1.8 |
| Trifluoromethyl | 4-CF3 | 16 µg/mL | 3.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
